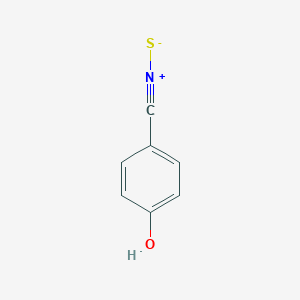
4-Hydroxyphenyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxyphenyl thiocyanate is a chemical compound that is widely used in scientific research due to its unique properties. It is an organic compound with the chemical formula C7H5NOS and has a molecular weight of 151.19 g/mol.
Wissenschaftliche Forschungsanwendungen
Chemoselective Synthesis
4-Hydroxyphenyl thiocyanate plays a role in the chemoselective synthesis of biologically interesting compounds. Singh, Lakhan, and Singh (2017) explored the N-benzoylation of aminophenols using benzoylisothiocyanates, leading to the formation of N-(2-hydroxyphenyl)benzamides, which are compounds of biological interest (Singh, Lakhan, & Singh, 2017).
Polymer Chemistry
In the realm of polymer chemistry, the polycyclotrimerization of 4,4′-thiodiphenylcyanate, closely related to 4-hydroxyphenyl thiocyanate, was studied by Lin, Hong, and Su (1995). Their work involved differential scanning calorimetry to understand the reaction kinetics and the role of catalysts and impurities in this process (Lin, Hong, & Su, 1995).
Enzymatic Degradation and Biological Interactions
A significant application is found in the enzymatic degradation of thiocyanate compounds. Katayama et al. (1992) discovered a thiocyanate hydrolase in Thiobacillus thioparus, an enzyme that catalyzes the first step in thiocyanate degradation, forming carbonyl sulfide from thiocyanate (Katayama et al., 1992).
Supramolecular Chemistry
Soldatova et al. (2020) reported on the crystal structure of 4-methoxyphenyl(phenyl)iodonium thiocyanate, showcasing the formation of a 16-membered cyclic heterooctamer via halogen bonding. This illustrates the importance of thiocyanate compounds in supramolecular chemistry (Soldatova et al., 2020).
Biochemical Applications
In biochemical research, thiocyanate compounds like 4-hydroxyphenyl thiocyanate have been investigated for their interactions with biological systems. For instance, Hovinen et al. (1998) studied the role of thiocyanate ion in detoxifying chlorambucil, an anticancer agent, highlighting the biochemical significance of thiocyanate ions in drug metabolism (Hovinen et al., 1998).
Analytical Chemistry
In analytical chemistry, the use of thiocyanate compounds as selective sensors in biological and environmental samples has been explored. Singh et al. (2008) synthesized nickel pyrazolyl borate complexes and used them as ionophores in sensors for azide and thiocyanate anions, demonstrating the analytical applications of thiocyanate compounds (Singh et al., 2008).
Electrochemical Applications
Electroanalytical applications of thiocyanate compounds include the development of sensors and electrodes. Matemadombo, Westbroek, and Nyokong (2007) created a novel glassy carbon electrode modified with aryl radicals and cobalt tetracarboxyphthalocyanine for the catalytic oxidation of thiocyanate, showcasing the potential of thiocyanate compounds in electrochemistry (Matemadombo, Westbroek, & Nyokong, 2007).
Eigenschaften
CAS-Nummer |
3774-52-5 |
|---|---|
Produktname |
4-Hydroxyphenyl thiocyanate |
Molekularformel |
C7H5NOS |
Molekulargewicht |
151.19 g/mol |
IUPAC-Name |
(4-hydroxyphenyl) thiocyanate |
InChI |
InChI=1S/C7H5NOS/c8-5-10-7-3-1-6(9)2-4-7/h1-4,9H |
InChI-Schlüssel |
FMRRFPFZGPDDLZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1O)SC#N |
Kanonische SMILES |
C1=CC(=CC=C1C#[N+][S-])O |
melting_point |
62-63°C |
Andere CAS-Nummern |
3774-52-5 |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Chlorophenyl)amino]-5-methoxybenzoic acid](/img/structure/B186394.png)

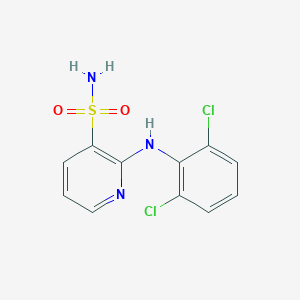

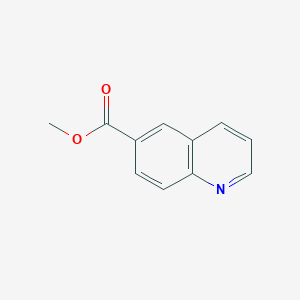
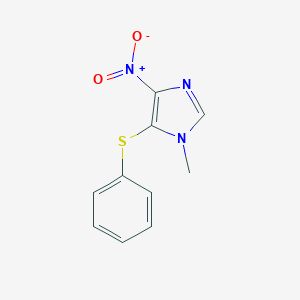
![2-Ethyl-4H-benzo[1,4]thiazin-3-one](/img/structure/B186404.png)
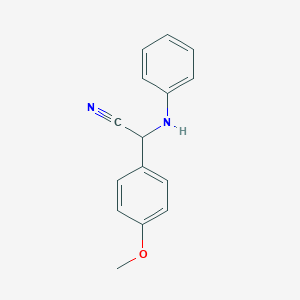
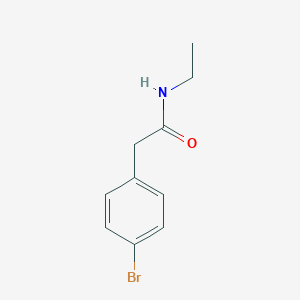

![8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B186410.png)
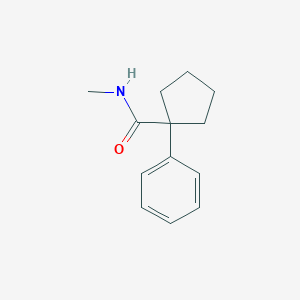
![Ethyl 4-methyl-2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B186416.png)
